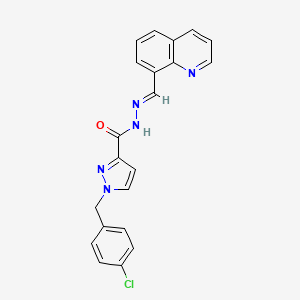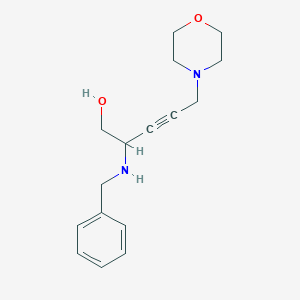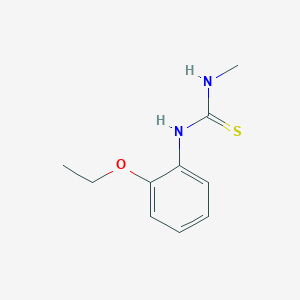
4-(dimethylamino)-N'-(2-pyridinylmethylene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(dimethylamino)-N'-(2-pyridinylmethylene)benzohydrazide is a useful research compound. Its molecular formula is C15H16N4O and its molecular weight is 268.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 268.13241115 g/mol and the complexity rating of the compound is 335. The solubility of this chemical has been described as 32.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Catalytic, DNA Binding, and Antibacterial Activities
A new Schiff base, derived from the condensation of 2-hydroxyacetophenone with 4-(3-cyano-4,6-dimethylpyridin-2-ylamino) benzohydrazide, and its metal complexes (Co(II), Ni(II), and Cu(II)) have been synthesized and characterized. These compounds exhibit significant catalytic, DNA binding, and antibacterial activities. The DNA binding behavior was examined through absorption spectra and viscosity measurements, while the antimicrobial activities were investigated against gram-negative bacteria (Escherichia coli) and gram-positive bacteria (Staphylococcus aureus), as well as fungal (Candida albicans) strains using the disc-diffusion process. The compounds were also evaluated for their potential as anticancer agents against human cancer cell lines MCF-7 and HepG-2, and their in vitro antioxidant activity was assessed through DPPH free radical-scavenging assays (El‐Gammal et al., 2021).
Density Functional Theory (DFT) Study on Complex Geometry
A DFT study on the molecular geometry of complexes formed with metals (Zn, Cu, Ni, Fe, Mn, Ca, and Co) and 4-dimethylamino-N'-(pyridin-2-yl)methylidene benzohydrazide has been conducted. The study revealed how the metal impacts the association energy and complex geometry, indicating Cu-L as the most favorable complex. This research provides insights into the structural and electronic properties of these complexes, contributing to the understanding of their reactivity and potential applications in catalysis and materials science (Varela et al., 2016).
Catalysis and Reaction Mechanism
4-(N,N-Dimethylamino)pyridine hydrochloride has been utilized as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. This study detailed the reaction mechanism, highlighting the formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride and its interaction with nucleophilic substrates. The insights into this catalytic process have implications for the development of efficient and environmentally benign synthetic methodologies (Liu et al., 2014).
Kinetics and Oxidation Reaction of Alcohols
The kinetics and mechanism of oxidation reactions of alcohols by Cr(VI)-4-(dimethylamino)pyridine have been explored. This research sheds light on the reactivity and efficiency of this catalytic system in various solvents, providing valuable information for the optimization of oxidation processes in synthetic chemistry (Kim et al., 2013).
Electrochemical Indicator for Immunosensors Platform
4-Dimethylaminoantipyrine has been described as a broad biochemical indicator for stabilizing and enhancing electrode responses in immunological detection. This study demonstrates its potential for the specific diagnosis of infectious diseases, highlighting the importance of 4-dimethylaminoantipyrine in the development of efficient and sensitive immunosensors (Melo et al., 2022).
特性
IUPAC Name |
4-(dimethylamino)-N-[(E)-pyridin-2-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-19(2)14-8-6-12(7-9-14)15(20)18-17-11-13-5-3-4-10-16-13/h3-11H,1-2H3,(H,18,20)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBFIUXFHFMWGB-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827482 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-butyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5503242.png)

![9-(6-methoxypyrimidin-4-yl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5503272.png)
![4-{[3-(4-ethoxy-3-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5503279.png)
![6-fluoro-2-({[(1-morpholin-4-ylcyclohexyl)methyl]amino}methyl)quinolin-4-ol](/img/structure/B5503287.png)

![3-[5-(2-propoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5503308.png)


![{4-bromo-2-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5503338.png)

![2-[2-(benzyloxy)phenyl]-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5503361.png)
![(3R*,4R*)-4-amino-1-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}piperidin-3-ol](/img/structure/B5503370.png)
![3-cyclohexyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide](/img/structure/B5503377.png)
